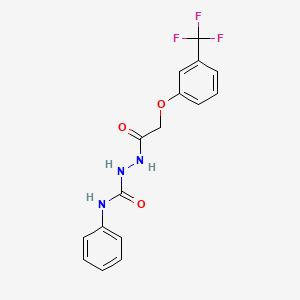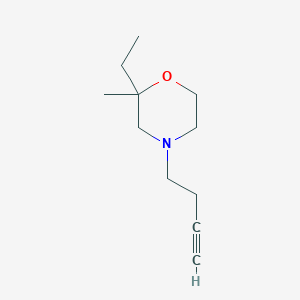
(Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone core, a morpholinopropyl side chain, and a dimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:
-
Formation of Thiazolidinone Core: : The initial step involves the reaction of a suitable thioamide with an α-halo acid to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Introduction of the Morpholinopropyl Side Chain: : The thiazolidinone intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholinopropyl side chain. This step often requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as triethylamine.
-
Formation of the Benzylidene Moiety: : The final step involves the condensation of the intermediate with 2,4-dimethoxybenzaldehyde. This reaction is typically carried out under acidic or basic conditions, depending on the desired stereochemistry, to yield the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the benzylidene moiety or the thioxo group. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the morpholinopropyl side chain. Halogenated reagents or nucleophiles like amines and thiols can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzylidene derivatives, reduced thioxo derivatives
Substitution: Substituted morpholinopropyl derivatives
科学的研究の応用
Chemistry
In chemistry, (Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to modulate biological pathways and target specific enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.
作用機序
The mechanism of action of (Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, it may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their side chains and substituents. They are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with similar benzylidene moieties but different core structures or side chains.
Morpholine Derivatives: Compounds containing the morpholine ring but with different core structures or additional functional groups.
Uniqueness
(Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is unique due to its combination of a thiazolidinone core, a morpholinopropyl side chain, and a dimethoxybenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-23-15-5-4-14(16(13-15)24-2)12-17-18(22)21(19(26)27-17)7-3-6-20-8-10-25-11-9-20/h4-5,12-13H,3,6-11H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHHSHODSWOLV-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)
![2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine](/img/structure/B2834032.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2834034.png)


![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834038.png)


![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)



![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2834047.png)

